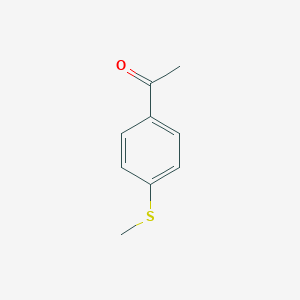

4'-(Methylthio)acetophenone

Description

Significance and Research Trajectories of Acetophenone (B1666503) Derivatives in Chemical Sciences

Acetophenone and its derivatives represent a critical class of organic compounds characterized by a phenyl group attached to a ketone functional group. nih.govsigmaaldrich.com Their inherent chemical reactivity and versatile structure make them indispensable precursors in a multitude of synthetic applications. nih.gov In the realm of chemical sciences, the research trajectories of acetophenone derivatives are diverse and impactful. They are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds, which are core structures in many biologically active molecules. nih.gov

The significance of acetophenone derivatives is particularly pronounced in medicinal chemistry. ontosight.aiontosight.ai These compounds serve as scaffolds for the development of new therapeutic agents, with research demonstrating their potential for antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. ontosight.airasayanjournal.co.in For instance, certain acetophenone derivatives have been investigated as potential inhibitors of enzymes and proteins implicated in various disease pathways. ontosight.ai Beyond pharmaceuticals, their applications extend to agrochemicals and the manufacturing of specialty chemicals and materials. nih.gov The continuous exploration of new synthetic methodologies and the discovery of novel biological activities ensure that acetophenone derivatives remain a vibrant and evolving area of chemical research. rasayanjournal.co.inijpsjournal.com

Historical Context and Evolution of Research on Sulfur-Containing Aromatic Ketones

The study of sulfur-containing organic compounds has a rich history, with their unique properties often leading to significant scientific breakthroughs. The introduction of sulfur into organic molecules can profoundly influence their physical, chemical, and biological characteristics. nih.gov Historically, the synthesis of aromatic ketones, including those containing sulfur, has been dominated by methods like the Friedel-Crafts acylation, a reaction that has been a cornerstone of organic synthesis for over a century. chemicalbook.com The industrial preparation of 4'-(Methylthio)acetophenone itself is often achieved through this classic reaction. chemicalbook.comsigmaaldrich.com

The evolution of research in this area has been driven by the discovery of the diverse roles that sulfur-containing compounds play in biological systems and materials science. nih.govnih.gov In medicinal chemistry, the presence of a sulfur atom can enhance the pharmacological profile of a drug molecule. nih.gov This has led to a sustained interest in the synthesis and evaluation of new sulfur-containing scaffolds. nih.gov In materials science, sulfur-containing polymers are investigated for applications such as high refractive index materials. acs.org The historical development of synthetic methods, coupled with an increasing understanding of the functional importance of sulfur, has paved the way for the contemporary focus on specific sulfur-containing aromatic ketones like this compound.

Scope and Objectives of Current Academic Inquiry into this compound

Current academic inquiry into this compound is multifaceted, primarily focusing on its utility as a key intermediate in organic synthesis and its potential biological applications. A significant area of research revolves around its role as a precursor in the synthesis of pharmaceuticals. chemicalbook.com Notably, it is a key intermediate in the synthesis of Rofecoxib (Vioxx), a non-steroidal anti-inflammatory drug (NSAID). chemicalbook.comsigmaaldrich.com This application underscores the compound's importance in medicinal chemistry.

Furthermore, research is actively exploring the use of this compound in the synthesis of other novel molecules. For example, it is used to prepare (E)-1-[4-(methylsulfanyl)phenyl]-3-phenylprop-2-en-1-one, a chalcone (B49325) derivative. chemicalbook.com Chalcones are a class of compounds known for a wide range of biological activities. ijpsjournal.com Additionally, this compound serves as a starting material for photoinitiators, such as 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone, which are crucial in industrial polymerization processes.

The objectives of current research also include a deeper understanding of the compound's reactivity and the influence of the methylthio group on its chemical behavior. This includes studying its reactions, such as oxidation of the sulfur atom and substitutions on the aromatic ring, to create a broader range of derivatives with potentially new and useful properties. The investigation into its biological activities, including potential antimicrobial and anticancer properties, is another active research front.

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1778-09-2 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₉H₁₀OS | cymitquimica.com |

| Molecular Weight | 166.24 g/mol | sigmaaldrich.com |

| Appearance | White to pale brown crystalline powder | cymitquimica.comthermofisher.com |

| Melting Point | 80-82 °C | sigmaaldrich.com |

| Boiling Point | 110-120 °C @ 1.3 mmHg | |

| InChI Key | JECUZQLBQKNEMW-UHFFFAOYSA-N | sigmaaldrich.comcymitquimica.com |

Spectroscopic Data of this compound

| Technique | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ = 7.87 (d, J = 8.8 Hz, 2H), 7.27 (d, J = 8.0 Hz, 2H), 2.57 (s, 3H), 2.52 (s, 3H) | rsc.org |

| ¹³C NMR (100 MHz, CDCl₃) | δ = 197.2, 145.9, 133.6, 128.7, 125.0, 26.4, 14.8 | rsc.org |

| IR (ATR) | Key peaks include C=O stretch (~1675 cm⁻¹) and C-H stretch from SCH₃ (~2853 cm⁻¹) | spectrabase.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-methylsulfanylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECUZQLBQKNEMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075129 | |

| Record name | 4'-(Methylmercapto)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1778-09-2 | |

| Record name | 1-[4-(Methylthio)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1778-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-(Methylthio)phenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001778092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1778-09-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-(Methylmercapto)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(methylthio)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-(Methylthio)phenyl)ethanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN9JM37X2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 4 Methylthio Acetophenone

Friedel-Crafts Acylation Routes to 4'-(Methylthio)acetophenone

The industrial synthesis of this compound is typically achieved via the Friedel-Crafts acylation of thioanisole (B89551). researchgate.netsigmaaldrich.com This reaction introduces an acetyl group onto the aromatic ring of thioanisole. The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of the process.

Homogeneous Catalysis in Friedel-Crafts Acylation

Historically, the Friedel-Crafts acylation to produce this compound has been carried out using homogeneous catalysts, most notably aluminum chloride (AlCl₃). researchgate.netresearchgate.net This Lewis acid is typically used in more than stoichiometric amounts with acetyl chloride as the acylating agent. researchgate.net While effective in driving the reaction, this method suffers from significant drawbacks, including the generation of corrosive and polluting acidic waste, making catalyst disposal and effluent treatment problematic. researchgate.net

Rare earth metal triflates, such as scandium triflate (Sc(OTf)₃), have emerged as more efficient and reusable homogeneous catalysts for the acylation of thioanisole with acid anhydrides. oup.com These catalysts can be used in catalytic amounts and are easily recovered and reused without a significant loss of activity. oup.com The addition of lithium perchlorate (B79767) (LiClO₄) has been shown to dramatically enhance the catalytic activity of rare earth metal triflates, even enabling the acylation of less reactive aromatic compounds. oup.com

Heterogeneous Catalysis in Friedel-Crafts Acylation

In a move towards greener and more sustainable chemical processes, significant research has been dedicated to developing heterogeneous catalysts for the Friedel-Crafts acylation of thioanisole. researchgate.netdokumen.pub These solid acid catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion and pollution issues. dokumen.pub Various materials, such as zeolites, clays, and resins, have been investigated for this purpose. dokumen.pub

Zeolites, particularly H-beta, have proven to be effective and shape-selective catalysts for the liquid-phase acetylation of thioanisole with acetic anhydride (B1165640). psu.eduscholarsportal.info H-beta's three-dimensional pore structure and strong acid sites contribute to high conversion rates of thioanisole. psu.edu Studies have shown that H-beta catalysts can achieve high selectivity for the desired para-isomer, this compound, with minimal formation of the ortho-isomer. psu.eduscholarsportal.info For instance, using an H-beta catalyst, a 32 mol% conversion of thioanisole with 99.9% selectivity to this compound has been reported at 150°C. psu.eduscholarsportal.info The catalyst can also be regenerated and reused multiple times without a significant loss of activity. psu.eduscholarsportal.info The acidity and structural features of the zeolite play a crucial role in both the conversion and the product distribution. psu.eduscholarsportal.info

The table below summarizes the performance of various zeolite catalysts in the acetylation of thioanisole.

| Catalyst | SiO₂/Al₂O₃ Ratio | Surface Area (m²/g) | Total Acidity (mmol/g) | Thioanisole Conversion (mol%) | Selectivity for 4-MTAP (%) |

| H-beta | 30 | 540 | 0.45 | 32.0 | >99.9 |

| H-Y | 6 | 600 | 1.20 | 10.5 | 92.8 |

| H-ZSM-5 | 100 | 350 | 0.30 | 5.2 | 99.0 |

| H-mordenite | 20 | 450 | 0.60 | 15.8 | 95.2 |

Data sourced from a study on the liquid phase acetylation of thioanisole. psu.edu

Clay-based catalysts, such as montmorillonite (B579905) K-10 and KSF, are known to be efficient, inexpensive, and non-corrosive catalysts for various organic reactions, including Friedel-Crafts acylations. jocpr.com They possess both Brønsted and Lewis acid sites, with the former being associated with the interlamellar region and the latter with the edge sites. jocpr.com A catalyst comprising 20% w/w of the heteropolyacid salt Cs₂.₅H₀.₅PW₁₂O₄₀ supported on K-10 clay has been studied for the acylation of thioanisole. researchgate.netresearchgate.net This type of catalyst offers a large surface area and strong acidity, contributing to its catalytic activity. researchgate.net

Cation-exchange resins, such as Amberlyst-15, have demonstrated significant potential as solid acid catalysts for the acylation of thioanisole with acetic anhydride. researchgate.netresearchgate.net In a comparative study of various solid acid catalysts, Amberlyst-15 was identified as the most effective for this reaction. researchgate.netresearchgate.net These sulfonic acid-based polymer catalysts are noted for their high concentration of acid sites and hydrophobicity, which enhances their catalytic performance. iosrjournals.org The activity of such resins is influenced by factors like the stability of the sulfonic acid groups, particle size, and the degree of cross-linking in the polymer structure. iosrjournals.org

The following table presents the characteristics of several resin-based catalysts used in the acylation of thioanisole.

| Catalyst | Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) | H+ Exchange Capacity (mequiv./g) |

| Amberlyst-15 | 53 | 0.30 | 30 | 4.7 |

| Indion-190 | 50 | 0.37 | 28 | 4.7 |

| Indion-130 | 48 | 0.35 | 20 | 4.8 |

Data sourced from a study on the Friedel-Crafts acylation of thioanisole. researchgate.net

Understanding the reaction kinetics and adsorption phenomena is crucial for optimizing heterogeneous catalytic processes. In the acylation of thioanisole using solid acid catalysts, a theoretical model has been developed that considers both the kinetics and the reaction mechanism. researchgate.net Dynamic adsorption studies have been conducted to determine the adsorption equilibrium constants for the reactants (thioanisole and acetic anhydride) and the products (this compound and acetic acid). researchgate.netresearchgate.net

The kinetic model for the acylation of thioanisole over a resin catalyst like Amberlyst-15 suggests a mechanism where both reactants adsorb onto the catalyst surface. researchgate.net The surface reaction between the adsorbed species is often the rate-determining step. The model also accounts for the inhibitory effect of the products, particularly the product ketone, which can adsorb onto the active sites and deactivate the catalyst over time. researchgate.netdokumen.pub Simulations based on these models have shown excellent agreement with experimental data, validating the proposed mechanisms. researchgate.net

Acylating Agent Variations and Reaction Optimization

The synthesis of this compound is often achieved through the Friedel-Crafts acylation of thioanisole. sigmaaldrich.comchemicalbook.comsigmaaldrich.com This reaction typically employs an acylating agent and a catalyst. While acetyl chloride is a common acylating agent, research has explored variations to optimize the reaction. sigmaaldrich.comchemicalbook.comsigmaaldrich.comresearchgate.netresearchgate.net

One key variation is the use of acetic anhydride as an acylating agent, often in conjunction with solid acid catalysts. sigmaaldrich.comchemicalbook.comsigmaaldrich.compsu.eduscholarsportal.infoprimaryinfo.com This approach is presented as a greener alternative to traditional methods that use stoichiometric amounts of corrosive and polluting catalysts like aluminum chloride. researchgate.netresearchgate.net Optimization of reaction conditions, such as temperature, catalyst concentration, and the molar ratio of reactants, is crucial for maximizing the yield and selectivity of this compound. psu.eduscholarsportal.info For instance, studies have shown that with certain catalysts, a high selectivity for the desired para-isomer can be achieved. psu.eduscholarsportal.info

The choice of catalyst is also a significant area of optimization. While aluminum chloride is traditionally used, other Lewis acids and solid acid catalysts have been investigated. researchgate.netresearchgate.netsmolecule.comresearchgate.net These include various zeolites, cation exchange resins, and heteropoly acids, which can offer advantages in terms of reusability and reduced environmental impact. researchgate.netresearchgate.netpsu.eduscholarsportal.info

Alternative Synthetic Pathways to this compound

Acetylation of Thioanisole with Acetic Anhydride

A significant body of research has focused on the liquid-phase acetylation of thioanisole with acetic anhydride, particularly using solid acid catalysts. sigmaaldrich.comchemicalbook.comsigmaaldrich.compsu.eduscholarsportal.infoprimaryinfo.com This method is a prominent alternative to the classical Friedel-Crafts acylation.

Reaction Conditions and Catalysts:

The reaction is typically carried out in a pressure reactor under a nitrogen atmosphere at temperatures ranging from 80 to 180 °C. psu.eduscholarsportal.info A variety of solid acid catalysts have been explored, including:

H-Y zeolite psu.eduscholarsportal.info

H-ZSM-5 psu.eduscholarsportal.info

H-mordenite psu.eduscholarsportal.info

H-beta psu.eduscholarsportal.info

Amberlyst-15 researchgate.netresearchgate.net

Indion-190 and Indion-130 researchgate.netresearchgate.net

Cs2.5H0.5P12W40/K-10 clay researchgate.netresearchgate.net

Among these, H-beta has been found to be a particularly active and shape-selective catalyst, yielding exclusively this compound (4-MTAP) with high conversion rates. psu.eduscholarsportal.info Amberlyst-15, a cation exchange resin, has also been identified as a highly effective catalyst. researchgate.netresearchgate.net

Reaction Optimization:

Studies have systematically investigated the effects of various parameters on the reaction outcome. Key findings include:

Effect of Molar Ratio: The molar ratio of acetic anhydride to thioanisole (AA/TA) influences the conversion of thioanisole.

Effect of Catalyst Concentration: The amount of catalyst used is a critical factor in achieving optimal conversion.

Effect of Temperature: Reaction temperature significantly impacts the rate of reaction and conversion. psu.eduscholarsportal.info

One of the advantages of using solid acid catalysts like H-beta is their reusability. After a reaction cycle, the catalyst can be regenerated by washing with a solvent like ethyl acetate (B1210297) and then calcining, without a significant loss of activity. psu.eduscholarsportal.info

Table 1: Comparison of Solid Acid Catalysts in the Acetylation of Thioanisole

| Catalyst | SiO2/Al2O3 Molar Ratio | Surface Area (m²/g) | Acidity (mmol/g) | Thioanisole Conversion (%) | Selectivity for 4-MTAP (%) |

|---|---|---|---|---|---|

| H-beta | 30 | 540 | 0.94 | 32 | >99.9 |

| H-Y | 5.2 | 580 | 1.25 | 24 | 95.2 |

| H-mordenite | 20 | 450 | 0.85 | 18 | 96.5 |

| H-ZSM-5 | 50 | 380 | 0.65 | 12 | 98.1 |

Data sourced from a study on the liquid phase acetylation of thioanisole. psu.edu

Other Established Chemical Transformations Leading to the Compound

Besides the direct acetylation of thioanisole, other chemical transformations can lead to the formation of this compound. One such method involves the chloroformylation of acetophenone (B1666503) derivatives. csic.es For example, this compound has been used as a substrate in chloroformylation reactions to produce other compounds. csic.es

Another established transformation is the halogenation of this compound itself to produce α-halo-(4-methylthio)acetophenones. google.com For instance, reacting this compound with bromine in methanol (B129727) yields α-bromo(4-methylthio)acetophenone. google.com Similarly, reaction with chlorine produces α-chloro(4-methylthio)acetophenone. google.com These halogenated derivatives can then be further transformed, for example, through oxidation. google.com

The Mannich reaction provides a pathway to synthesize derivatives of this compound. In a typical Mannich reaction, this compound can be reacted with formaldehyde (B43269) and a secondary amine, such as morpholine (B109124), in the presence of an acid catalyst to introduce an aminomethyl group.

Regioselectivity and Stereochemical Considerations in Synthesis

In the synthesis of this compound via Friedel-Crafts acylation of thioanisole, regioselectivity is a key consideration. The acetyl group can potentially substitute at the ortho or para position of the benzene (B151609) ring relative to the methylthio group. The methylthio group is an ortho-, para-directing group. However, the para-isomer, this compound, is generally the major product due to steric hindrance at the ortho position. psu.edu

The choice of catalyst can significantly influence the regioselectivity. For example, the use of H-beta zeolite as a catalyst in the acetylation of thioanisole with acetic anhydride has been shown to result in very high selectivity (over 99.9%) for the para-isomer. psu.eduscholarsportal.info This high selectivity is attributed to the shape-selective nature of the zeolite catalyst. psu.eduscholarsportal.info

As this compound is an achiral molecule, there are no stereochemical considerations in its direct synthesis. However, stereochemistry becomes relevant when it is used as a starting material for the synthesis of chiral molecules.

Analytical Methodologies for Purity and Structural Confirmation of Synthetic Products

The purity and structural confirmation of synthetically produced this compound are established using a variety of analytical methodologies.

Purity Determination:

The purity of this compound is commonly determined by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) . chemimpex.com These techniques separate the compound from any impurities, and the peak area of the compound relative to the total peak area gives a measure of its purity. Purity levels of greater than 98.0% (GC) and ≥ 99% (GC, HPLC) are commercially available. chemimpex.comtcichemicals.com

Structural Confirmation:

Several spectroscopic techniques are employed for the structural confirmation of this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their chemical environment in the molecule. Characteristic peaks for the methyl protons of the thioether group, the methyl protons of the acetyl group, and the aromatic protons are observed.

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands for the carbonyl (C=O) stretch of the ketone and the C-S stretch of the thioether.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak in the mass spectrum corresponds to the molecular weight of this compound (166.24 g/mol ). sigmaaldrich.comchemicalbook.comsigmaaldrich.comchemimpex.com

Melting Point: The melting point of a solid compound is a physical property that can be used to assess its purity. A sharp melting point range close to the literature value (80-82 °C) indicates a high degree of purity. sigmaaldrich.comchemicalbook.comsigmaaldrich.comchemimpex.com

The combination of these analytical methods provides a comprehensive characterization of the synthesized this compound, confirming its identity, purity, and structural integrity.

Table 2: Analytical Data for this compound

| Analytical Technique | Observed Value/Characteristic |

|---|---|

| Purity (GC) | >98.0% tcichemicals.com |

| Purity (GC, HPLC) | ≥ 99% chemimpex.com |

| Melting Point | 80-82 °C sigmaaldrich.comchemicalbook.comsigmaaldrich.comchemimpex.com |

| Molecular Weight | 166.24 g/mol sigmaaldrich.comchemicalbook.comsigmaaldrich.comchemimpex.com |

| ¹H NMR | Signals for methylthio, acetyl, and aromatic protons |

| IR Spectroscopy | Characteristic C=O and C-S stretching vibrations |

| Mass Spectrometry | Molecular ion peak at m/z 166 |

This table summarizes typical analytical data for the characterization of this compound.

Chemical Reactivity and Derivatization Strategies of 4 Methylthio Acetophenone

Oxidation Reactions of the Methylthio Moiety

The sulfur atom in the methylthio group of 4'-(methylthio)acetophenone is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidized products are often key intermediates in the synthesis of biologically active compounds.

Formation of Sulfoxide Derivatives

The selective oxidation of the methylthio group to a sulfinyl group yields 4'-(methylsulfinyl)acetophenone. This transformation requires mild oxidizing agents to prevent over-oxidation to the sulfone. A common and effective reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent, such as dichloromethane, at reduced temperatures to enhance selectivity. The stoichiometry of m-CPBA is carefully controlled to favor the formation of the sulfoxide.

Another approach involves the use of hydrogen peroxide as the oxidant. However, to achieve high selectivity for the sulfoxide, the reaction conditions must be carefully managed. Often, the use of a catalyst is necessary to control the oxidation state. For instance, certain biocatalysts, such as cytochrome P450 enzymes, can selectively oxidize sulfides to sulfoxides with high enantiomeric purity.

Table 1: Selected Methods for the Synthesis of 4'-(Methylsulfinyl)acetophenone

| Oxidizing Agent | Catalyst/Solvent | Temperature | Observations |

|---|---|---|---|

| m-CPBA | Dichloromethane | 0 °C to room temp. | Good selectivity with controlled stoichiometry. |

| Hydrogen Peroxide | Biocatalyst (e.g., CPO) | Ambient | Can achieve high enantioselectivity. |

Formation of Sulfone Derivatives

Further oxidation of the methylthio group, or the intermediate sulfoxide, results in the formation of 4'-(methylsulfonyl)acetophenone. This sulfone is a crucial intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), such as Rofecoxib.

A widely used method for this transformation is the oxidation of this compound with an excess of hydrogen peroxide. This reaction is often catalyzed by a combination of sodium tungstate (B81510) and sulfuric acid in a solvent such as ethylene (B1197577) dichloride. The reaction is typically heated to ensure complete conversion to the sulfone.

Alternatively, a stoichiometric amount of a stronger oxidizing agent like potassium permanganate (B83412) can be employed. However, this method may require more stringent control of reaction conditions to avoid side reactions. The use of excess m-CPBA can also effectively drive the oxidation to the sulfone.

Table 2: Reagents for the Synthesis of 4'-(Methylsulfonyl)acetophenone

| Oxidizing Agent | Catalyst/Solvent | Key Features |

|---|---|---|

| Hydrogen Peroxide | Sodium tungstate/H₂SO₄ | A common industrial method for large-scale synthesis. libretexts.org |

| m-CPBA (excess) | Dichloromethane | Provides clean conversion to the sulfone. |

Catalytic Oxidation Methodologies

Various catalytic systems have been developed to improve the efficiency and selectivity of the oxidation of this compound. These methods often utilize more environmentally benign oxidants, such as hydrogen peroxide, and offer better control over the final product (sulfoxide vs. sulfone).

Transition metal catalysts, particularly those based on molybdenum, tungsten, and vanadium, have shown significant efficacy. For example, cis-dioxo molybdenum(VI) complexes derived from sugar-based ligands have been used for the selective oxidation of thioethers to sulfoxides with high yields. These catalysts can be recycled multiple times without a significant loss in activity.

Heterogeneous catalysts, such as titanium-containing zeolites (e.g., TS-1), have also been employed for the shape-selective oxidation of sulfides. In some cases, the pore structure of the zeolite can influence the product distribution, favoring the formation of the less bulky sulfoxide over the sulfone. Spinel nanoparticles, like Mn₂ZnO₄, have been demonstrated as effective heterogeneous catalysts for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide at room temperature. wikipedia.org

Reduction Reactions of the Acetophenone (B1666503) Carbonyl Group

The carbonyl group of the acetophenone moiety in this compound can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reducing agent and reaction conditions employed.

For the complete reduction of the carbonyl to a methylene group (deoxygenation), two classical methods are commonly used: the Clemmensen reduction and the Wolff-Kishner reduction.

The Clemmensen reduction involves heating the ketone with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. organicchemistrytutor.comcognitoedu.org This method is suitable for substrates that are stable in strongly acidic conditions.

The Wolff-Kishner reduction , on the other hand, is performed under strongly basic conditions. organicchemistrytutor.comd-nb.info The ketone is first converted to a hydrazone by reacting with hydrazine (B178648) (NH₂NH₂), which is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol. This method is preferred for substrates that are sensitive to strong acids.

Table 3: Comparison of Clemmensen and Wolff-Kishner Reductions

| Reaction | Reagents | Conditions | Substrate Compatibility |

|---|---|---|---|

| Clemmensen Reduction | Zn(Hg), conc. HCl | Acidic, heat | Stable in strong acid. cognitoedu.org |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This type of reaction generally requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (such as a halide) to activate the ring towards nucleophilic attack.

In the case of this compound, the phenyl ring is not suitably activated for typical SNAr reactions. The acetyl group is a meta-directing deactivator, which does not effectively stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at the positions ortho or para to a potential leaving group. Furthermore, the methylthio group is an activating group, which further disfavors nucleophilic attack by increasing the electron density of the ring. Consequently, direct nucleophilic substitution on the phenyl ring of this compound is not a commonly employed derivatization strategy.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. In this compound, the regiochemical outcome of an EAS reaction is determined by the combined directing effects of the two existing substituents: the acetyl group (-COCH₃) and the methylthio group (-SCH₃).

The acetyl group is a moderately deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming electrophiles to the positions meta to it.

The methylthio group is an activating group and an ortho, para-director. The sulfur atom can donate a lone pair of electrons into the ring via resonance, which outweighs its inductive electron-withdrawing effect. This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

In this compound, these two groups are in a para relationship. The directing effects are therefore in competition:

The methylthio group directs incoming electrophiles to the positions ortho to it (positions 3 and 5).

The acetyl group directs incoming electrophiles to the positions meta to it (also positions 3 and 5).

Since both groups direct to the same positions (3 and 5), the substitution will occur at these locations. The methylthio group is an activating group, while the acetyl group is deactivating. The activating nature of the methylthio group will facilitate the reaction at the positions ortho to it. Therefore, electrophilic aromatic substitution on this compound is expected to yield predominantly the 3-substituted product (or a mixture of 3- and 5-substituted products, which are equivalent if the electrophile is the same).

Table 4: Directing Effects of Substituents in this compound

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -SCH₃ | 4 | Activating (Resonance) | ortho, para |

Condensation Reactions and Formation of Conjugated Systems (e.g., Chalcones)

Condensation reactions involving the acetyl group of this compound are fundamental to constructing larger, conjugated molecular architectures, most notably chalcones. These reactions extend the π-system of the molecule, leading to compounds with interesting photophysical and biological properties.

The Claisen-Schmidt condensation is a cornerstone reaction for synthesizing chalcones. This reaction involves the base-catalyzed condensation of an acetophenone derivative with an aromatic aldehyde that lacks α-hydrogens. winona.edu For this compound, this reaction provides a direct route to (E)-1-(4-(methylthio)phenyl)-3-arylprop-2-en-1-ones, which are a class of chalcones.

The general mechanism involves the deprotonation of the α-carbon of this compound by a base (e.g., NaOH or KOH) to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone (B49325). nih.gov The reaction is typically carried out in an alcoholic solvent like ethanol (B145695) at temperatures ranging from ambient to slightly elevated. nih.govrsc.org

Interactive Table: Representative Conditions for Claisen-Schmidt Condensation

| Acetophenone Derivative | Aldehyde Derivative | Catalyst (Base) | Solvent | Temperature | Product Class |

| This compound | Benzaldehyde | NaOH or KOH | Ethanol | Room Temp. | Chalcone |

| Acetophenone | Benzaldehyde | 60% aq. KOH | Ethanol | Room Temp. | Chalcone |

| p-Methylacetophenone | Benzaldehyde | NaOH | Ethanol | 15 °C | Chalcone |

| 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone | Various Aldehydes | 40% NaOH | Solvent-free | - | Chalcone |

Chalcones derived from this compound serve as building blocks for creating more extensive π-conjugated systems, including polymers. The α,β-unsaturated carbonyl system within the chalcone structure is a reactive motif that can participate in polymerization reactions. For instance, chalcone derivatives have been utilized as highly versatile photoinitiators for various types of polymerization, including free radical and cationic polymerizations, upon exposure to visible light. acs.org

Furthermore, the thiophene (B33073) moiety, which can be conceptually linked to the thioether group in this compound, is a well-known component in conducting polymers. Thiophene-containing chalcones have been used to synthesize mesoporous polymers, and the electropolymerization of thiophene derivatives is a common method for creating conductive polymer films. winona.eduresearchgate.net This suggests that chalcones bearing the methylthio group possess the potential to be incorporated into polymer backbones, either through reactions of the enone system or by leveraging the sulfur atom to create thiophene-like structures, leading to materials with tailored electronic and optical properties.

Functionalization of the Alpha-Carbon Adjacent to the Carbonyl (e.g., Halogenation)

The methyl group adjacent to the carbonyl in this compound is susceptible to electrophilic substitution, most notably halogenation. This transformation yields α-haloacetophenone derivatives, which are highly valuable and versatile intermediates in organic synthesis due to the presence of two reactive electrophilic sites.

The α-halogenation of this compound can be achieved with elemental halogens like bromine (Br₂) or chlorine (Cl₂). The reaction is typically performed in a suitable solvent. A particularly effective method for the α-bromination of this compound involves treating it with bromine in the presence of an alcohol, such as methanol (B129727). This approach has been shown to produce α-bromo(4-methylthio)acetophenone in high yields (e.g., 98.0%). acs.orgnih.gov The use of an alcohol solvent helps to avoid common side products like α,α-dihaloacetophenones that can form when using solvents like acetic acid. acs.org

The reaction proceeds via the enol or enolate form of the ketone. In acidic conditions, the enol form is the key intermediate, while under basic conditions, the enolate is involved. acs.org The halogen then acts as an electrophile, reacting with the electron-rich double bond of the enol or enolate to form the α-haloketone.

Interactive Table: Alpha-Halogenation of this compound

| Halogenating Agent | Solvent | Temperature | Product | Yield |

| Bromine (Br₂) | Methanol | 20-30 °C | 2-Bromo-1-(4-(methylthio)phenyl)ethanone | 98.0% |

| Chlorine (Cl₂) | Methanol | 20-30 °C | 2-Chloro-1-(4-(methylthio)phenyl)ethanone | 78.0% (crystallized product) |

The resulting α-halo derivative, 2-bromo-1-(4-(methylthio)phenyl)ethanone, is a powerful synthetic intermediate. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups at the α-position.

A prominent example of its utility is in the synthesis of the selective COX-2 inhibitor, Rofecoxib (Vioxx). In this multi-step synthesis, the α-bromo derivative is coupled with phenylacetic acid. This reaction proceeds through the esterification of phenylacetic acid with the α-bromo ketone, followed by a base-mediated intramolecular cyclization to form the central furanone ring of the drug. acs.org This transformation highlights the importance of the α-halogenated derivative as a key precursor to complex pharmaceutical molecules.

Utilization as a Precursor in Multi-Step Organic Synthesis

This compound is a recognized starting material and key intermediate in several multi-step synthetic routes, most notably in the pharmaceutical industry. Its ability to undergo sequential, controlled transformations at both the acetyl and methylthio groups makes it an ideal precursor for complex target molecules.

The industrial synthesis of Rofecoxib provides a clear illustration of the strategic use of this compound. The synthesis can proceed via two main sequences. In one pathway, this compound is first oxidized to 4'-(methylsulfonyl)acetophenone. The resulting sulfone is then α-brominated using bromine in chloroform. acs.org The α-bromosulfone is subsequently coupled with phenylacetic acid in a one-pot, two-step procedure. Treatment with triethylamine (B128534) facilitates the initial esterification, and a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is then added to effect the final cyclization to yield Rofecoxib. acs.org

Alternatively, the synthetic sequence can be altered. This compound can first be α-brominated, and this intermediate can then undergo the esterification and cyclization steps with phenylacetic acid to form 4-(4-methylthiophenyl)-3-phenyl-2(5H)-furanone. acs.orgresearchgate.net The final step in this alternative route is the oxidation of the methylthio group to the methylsulfonyl group, using an oxidizing agent such as hydrogen peroxide with a sodium tungstate catalyst, to afford the final Rofecoxib product. acs.orgresearchgate.net Both routes demonstrate the central role of this compound and its derivatives in constructing complex, biologically active molecules.

Synthesis of Complex Heterocyclic Compounds (e.g., Imidazoles)

The structure of this compound is a key precursor for the synthesis of complex heterocyclic molecules such as substituted imidazoles. A notable example is the multi-step synthesis of 4-[4-(methylthio)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole, a precursor to compounds with potential pharmaceutical applications. google.com

The synthesis commences with this compound undergoing a Claisen condensation with methyl benzoate. This reaction forms the 1,3-dicarbonyl intermediate, 1-(4-methylthiophenyl)-3-phenyl-1,3-dione. Subsequently, this dione (B5365651) is treated with tert-butyl nitrite (B80452) to yield the α-dicarbonyl compound, 1-(4-methylthiophenyl)-2-phenyl-1,2-dione. google.com

This 1,2-dione is a critical intermediate for constructing the imidazole (B134444) ring. Following the principles of the Debus-Radziszewski imidazole synthesis, which condenses a 1,2-dicarbonyl, an aldehyde, and ammonia (B1221849) or a surrogate, the 1-(4-methylthiophenyl)-2-phenyl-1,2-dione is reacted with trifluoroacetaldehyde (B10831) methyl hemiacetal (serving as the aldehyde component) and an ammonia source. google.comwikipedia.orgslideshare.net This condensation and cyclization sequence directly furnishes the highly substituted imidazole ring. google.com The final product, 4-[4-(methylthio)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole, was obtained in a 55% yield after purification. google.com The methylthio group on the phenyl ring can then be oxidized to a methylsulfonyl group if desired for further derivatization. google.com

Table 1: Key Intermediates in the Synthesis of 4-[4-(methylthio)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole

| Intermediate Compound | Molecular Formula | Role in Synthesis |

|---|---|---|

| This compound | C₉H₁₀OS | Starting Material |

| 1-(4-Methylthiophenyl)-3-phenyl-1,3-dione | C₁₆H₁₄O₂S | 1,3-Dicarbonyl Intermediate |

| 1-(4-Methylthiophenyl)-2-phenyl-1,2-dione | C₁₅H₁₂O₂S | 1,2-Dicarbonyl Precursor for Cyclization |

This table summarizes the progression from the starting material to the final complex imidazole product.

Preparation of Bioactive Scaffolds (e.g., 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone)

This compound is a crucial starting material for the synthesis of bioactive scaffolds, such as 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone. This compound, also known by the trade name Irgacure 907, is a highly efficient photoinitiator used to trigger polymerization in UV-curable systems. chemicalbook.com Its structure is based on a substituted cathinone (B1664624) backbone.

The synthesis of this bioactive scaffold is achieved through a Mannich reaction. This classic organic reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In this specific synthesis, this compound provides the acidic alpha-proton on its acetyl group. The other key reactants are a formaldehyde (B43269) source, such as paraformaldehyde, and a secondary amine, which in this case is morpholine (B109124). nih.govoarjbp.com

The general mechanism of the Mannich reaction involves the initial formation of an Eschenmoser-like salt or an iminium ion from the reaction between morpholine and formaldehyde. This compound is then enolized, and this enol form acts as a nucleophile, attacking the iminium ion. This step forms the crucial carbon-carbon bond and results in the formation of the β-amino carbonyl compound, 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone. The reaction is typically performed under conditions that facilitate the formation of the Mannich base, often involving a suitable solvent and controlled temperature. nih.govoarjbp.com While specific, detailed industrial synthesis protocols starting directly from this compound are proprietary, the Mannich reaction represents the fundamental and widely recognized chemical strategy for creating this class of compounds. nih.govoarjbp.comthermofisher.com

Table 2: Reactants for the Mannich Synthesis of 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone

| Reactant | Role in Reaction |

|---|---|

| This compound | Provides the enolizable ketone (active hydrogen compound) |

| Formaldehyde (or Paraformaldehyde) | Non-enolizable aldehyde component |

This table outlines the essential components for the Mannich condensation to produce the target bioactive scaffold.

Mechanistic Studies and Biological Activity Investigations

Antimicrobial Efficacy and Mechanisms of Action

While the investigation into the antimicrobial properties of 4'-(Methylthio)acetophenone is an ongoing research front, preliminary studies and research into structurally related compounds provide some insights into its potential effects.

Antibacterial Activity

Currently, there is a lack of specific studies detailing the antibacterial activity of this compound against various bacterial strains. Research into other acetophenone (B1666503) derivatives has shown a range of activities, suggesting that the core structure can be a scaffold for antibacterial agents. The specific contribution of the methylthio group at the 4'-position to this potential activity remains to be elucidated.

Antifungal Activity

Similar to its antibacterial profile, the antifungal efficacy of this compound has not been extensively documented. The broader class of acetophenones has been investigated for antifungal properties, with some derivatives showing promising results against phytopathogenic fungi. Future studies are needed to determine if this compound shares these characteristics.

Cellular Pathway Modulation in Microbial Systems

The precise mechanisms by which this compound might modulate cellular pathways in microbial systems are yet to be determined. Mechanistic studies on analogous compounds often point towards interactions with microbial cell membranes, enzyme inhibition, or disruption of essential metabolic pathways. Further research is required to understand if this compound employs similar or novel mechanisms of action.

Anticancer Potential and Related Biological Pathways

The potential of this compound and its derivatives as anticancer agents is an emerging area of interest in medicinal chemistry. Its role as a precursor in the synthesis of biologically active molecules has prompted investigations into its own inherent anticancer properties.

Apoptosis Induction in Cancer Cells

The ability of a compound to induce programmed cell death, or apoptosis, in cancer cells is a key indicator of its therapeutic potential. While direct studies on this compound's apoptotic effects are limited, it is a key intermediate in the synthesis of certain chalcones, a class of compounds known for their wide range of biological activities, including the induction of apoptosis in various cancer cell lines. The structural features of this compound may contribute to the pro-apoptotic effects of these more complex molecules.

Inhibition of Proliferative Pathways

Uncontrolled cell proliferation is a hallmark of cancer, and the inhibition of proliferative pathways is a primary target for anticancer drug development. Research into derivatives of this compound, such as certain chalcones, has shown that they can exhibit antiproliferative activity. These effects are often attributed to the modulation of key signaling pathways involved in cell growth and division. The investigation into whether this compound itself can directly inhibit these pathways is a subject for future research.

Modulation of Thromboxane Synthesis by Related Compounds (e.g., 4'-(Imidazol-1-yl)acetophenone)

Compounds structurally related to this compound, such as 4'-(Imidazol-1-yl)acetophenone, have been identified as potent modulators of thromboxane synthesis. Thromboxane A2 (TxA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a critical role in cardiovascular diseases. nih.gov

Imidazole-based compounds, including 4'-(Imidazol-1-yl)acetophenone, act as selective and competitive inhibitors of thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 to TxA2. nih.gov This inhibition is a key mechanism for their therapeutic effects. The imidazole (B134444) nitrogen atom is thought to coordinate with the heme iron of the enzyme, thereby blocking its catalytic activity. A series of omega-[2-(1H-imidazol-1-yl)ethoxy]alkanoic acid derivatives were synthesized and evaluated, with some compounds showing potent and selective competitive inhibition of human platelet thromboxane synthase with Ki values in the nanomolar range. nih.gov

The arachidonic acid cascade is a complex metabolic pathway that produces a variety of bioactive lipids, including prostaglandins and thromboxanes. nih.gov By selectively inhibiting thromboxane synthase, compounds like 4'-(Imidazol-1-yl)acetophenone can redirect the metabolism of prostaglandin H2, the precursor of TxA2. This can lead to an increase in the production of other prostaglandins, such as prostacyclin (PGI2), which has opposing effects to TxA2, namely vasodilation and inhibition of platelet aggregation. nih.gov This shift in the balance between TxA2 and PGI2 is a crucial aspect of their pharmacological action.

Thromboxane A2 is a primary mediator of platelet aggregation and vasoconstriction. nih.gov By inhibiting the synthesis of TxA2, imidazole-based inhibitors effectively reduce these pathological processes. mdpi.com The inhibition of platelet aggregation is a key therapeutic goal in the prevention of arterial thrombosis. nih.gov Studies have shown that selective thromboxane synthase inhibitors can significantly reduce platelet aggregation induced by various stimuli.

The ability of thromboxane synthase inhibitors to modulate platelet aggregation and vasoconstriction has significant therapeutic implications for cardiovascular and renal diseases. nih.govresearchgate.net In cardiovascular medicine, these compounds have been investigated for the treatment and prevention of conditions such as myocardial infarction, stroke, and atherosclerosis. nih.gov In the context of renal health, elevated thromboxane levels are associated with various kidney diseases. By reducing thromboxane production, these inhibitors may offer protective effects and improve renal function. nih.gov

Anti-inflammatory Pathways and COX-2 Inhibition through Derivatives (e.g., Rofecoxib precursors)

A significant area of research involving this compound has been its use as a precursor in the synthesis of selective COX-2 inhibitors, most notably Rofecoxib (Vioxx). asianpubs.orgresearchgate.net Cyclooxygenase (COX) enzymes exist in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. wikipedia.org

The synthesis of Rofecoxib can be initiated from thioanisole (B89551), which is converted to 4-(methylthio)acetophenone through a Friedel-Crafts reaction. asianpubs.org Subsequent oxidation of the methylthio group to a methylsulfonyl group yields 4-(methylsulfonyl)acetophenone, a key intermediate in the synthesis of Rofecoxib. researchgate.net

Rofecoxib is a potent and selective inhibitor of the COX-2 enzyme. apexbt.comresearchgate.net This selectivity for COX-2 over COX-1 was a major advancement in the development of non-steroidal anti-inflammatory drugs (NSAIDs), as it was believed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov The anti-inflammatory effects of Rofecoxib are mediated by the inhibition of prostaglandin synthesis in inflamed tissues. nih.gov

Below is a table summarizing the in vitro COX-2 inhibitory activity of Rofecoxib:

| Assay System | IC50 Value |

| Purified human recombinant COX-2 | 0.34 µM apexbt.com |

| Human osteosarcoma cells (PGE2 production) | 26 nM apexbt.com |

| CHO cells expressing human COX-2 | 18 nM apexbt.com |

Structure-Activity Relationship (SAR) Studies and Molecular Design

The development of both thromboxane synthase inhibitors and selective COX-2 inhibitors has been heavily reliant on structure-activity relationship (SAR) studies and rational molecular design.

For imidazole-based thromboxane synthase inhibitors, SAR studies have revealed that the nature and position of substituents on the imidazole and phenyl rings are critical for activity and selectivity. nih.gov Lipophilicity has been identified as a significant physicochemical parameter influencing the biological response. nih.gov These studies have guided the synthesis of analogues with improved potency and pharmacokinetic profiles. nih.gov

In the realm of selective COX-2 inhibitors, SAR studies have been instrumental in designing molecules that can fit into the larger active site of the COX-2 enzyme while being excluded from the narrower active site of COX-1. nih.gov The presence of a sulfonyl or sulfonamide group, as seen in Rofecoxib and Celecoxib, is a key pharmacophoric feature that contributes to COX-2 selectivity by interacting with a specific side pocket in the COX-2 active site. nih.gov The design of novel COX-2 inhibitors continues to be an active area of research, with a focus on developing compounds with improved efficacy and safety profiles. mdpi.comrsc.org

Substituent Effects on Biological Activity

The biological activity of acetophenone derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. Structure-activity relationship (SAR) studies reveal that modifications to the acetophenone scaffold can dramatically alter efficacy and selectivity for various biological targets, including enzymes and receptors relevant to agricultural applications.

In the context of herbicidal activity, the substitution at the para-position (C4) of the acetophenone ring is particularly critical. A study on substituted acetophenone oxime esters of Pyrithiobac demonstrated that electron-withdrawing and electron-donating groups at this position significantly impact pre- and post-emergence herbicidal activities. Specifically, derivatives with substituents such as trifluoromethyl (4-CF3), nitro (4-NO2), amino (4-NH2), and fluoro (4-F) exhibited enhanced herbicidal effects against both monocotyledon and dicotyledon weeds researchgate.net. This suggests that electronic properties of the substituent at the C4 position, akin to the methylthio group in this compound, are a key determinant of bioactivity.

Similarly, in the development of antifungal agents, substitutions on the acetophenone core dictate the spectrum and potency of activity. Research on 2,4-dihydroxy-5-methylacetophenone derivatives showed that the nature of the alkyl group in the ketone moiety influences antifungal efficacy against various plant pathogens. An isopropyl ketone derivative was found to be the most potent, indicating that steric and lipophilic properties of substituents play a crucial role in the interaction with fungal targets nih.gov. While not directly on the phenyl ring, this highlights the sensitivity of the acetophenone scaffold to structural modifications. The methylthio group (-SCH3) at the 4'-position is a moderately activating, lipophilic group, which, based on these related studies, would be expected to confer specific biological properties compared to derivatives with halide, nitro, or simple alkyl groups.

The table below summarizes the observed effects of different substituents on the biological activity of acetophenone derivatives based on published research.

| Acetophenone Derivative Class | Substituent Group | Position | Observed Effect on Biological Activity |

| Acetophenone Oxime Esters | -CF3, -NO2, -NH2, -F | 4- (para) | Enhanced pre- and post-emergence herbicidal activity researchgate.net. |

| 2,4-dihydroxy-5-methylacetophenones | Isopropyl (on ketone) | - | Most potent antifungal activity against tested plant pathogens nih.gov. |

| Acetophenone Thiosemicarbazones | Halogens, -OCH3, -NH2 | 4- (para) | Higher affinity for tyrosinase inhibition compared to ortho- or meta- analogues. |

Computational Approaches to SAR

Computational modeling, including molecular docking and quantitative structure-activity relationship (QSAR) studies, provides valuable insights into the mechanisms of action for acetophenone derivatives. These in silico methods allow for the prediction of biological activity and the elucidation of interactions between the small molecule and its protein target at a molecular level.

Molecular docking simulations have been employed to understand how acetophenone derivatives bind to the active sites of target enzymes. For example, docking studies of acetophenone amides designed as tyrosinase inhibitors revealed specific binding modes within the enzyme's active site. These models predicted that hydroxyl-substituted derivatives could form hydrogen bonds with key amino acid residues, such as Asn260 and Asn81, near the catalytic copper ions of mushroom tyrosinase scienceopen.com. Similarly, docking of novel acetophenone-1,2,3-triazole compounds into the active site of the enoyl-acyl carrier protein reductase (InhA), a target for anti-tuberculosis drugs, helped rationalize their potent inhibitory activity nih.gov. Although specific docking studies for this compound were not detailed in the reviewed literature, these examples show the utility of the approach. A computational model of this compound would likely investigate the role of the sulfur atom in potential interactions, such as hydrogen bonding or hydrophobic interactions, within a target's binding pocket.

QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For herbicidal acetophenone analogues, QSAR models can identify key molecular descriptors—such as electronic, steric, and hydrophobic parameters—that correlate with phytotoxicity researchgate.netresearchgate.net. These models are instrumental in optimizing lead compounds by predicting the activity of novel derivatives before their synthesis, thereby streamlining the discovery of more effective agents researchgate.net. For a compound like this compound, relevant descriptors would include parameters describing the electronic contribution of the methylthio group (e.g., Hammett constants) and its hydrophobicity (e.g., logP).

Phytotoxicity and Allelopathic Effects of Acetophenone Derivatives

Acetophenone and its derivatives are recognized as allelochemicals—compounds produced by plants that can influence the growth and development of neighboring plants. This phytotoxicity is the basis for their investigation as natural or nature-inspired herbicides.

Bioherbicidal Applications

The inherent phytotoxicity of the acetophenone scaffold makes it a promising candidate for the development of bioherbicides. Research has shown that various acetophenone derivatives can inhibit seed germination and suppress the growth of common weeds. For instance, naturally occurring acetophenones like xanthoxyline and acetosyringone display potent inhibitory effects on the shoot growth of barnyard grass (Echinochloa crus-galli).

Synthetic modifications of the acetophenone structure have been explored to create novel herbicides. A series of substituted acetophenone oxime esters were synthesized and evaluated for their herbicidal properties. Several of these compounds, particularly those with 4-CF3, 4-NO2, 4-NH2, and 4-F substitutions, demonstrated significant pre- and post-emergence herbicidal activity against a range of monocotyledon and dicotyledon weeds, indicating their potential for agricultural use researchgate.net. These findings underscore the utility of the acetophenone core as a template for designing new agrochemicals for weed management.

Species-Dependent Activity

The phytotoxic effects of acetophenone derivatives can vary significantly depending on the target plant species. This species-dependent activity is a critical factor in the development of selective herbicides that can control weeds without harming crops.

Studies evaluating the phytotoxicity of compounds such as 4'-methylacetophenone and 2',4'-dimethylacetophenone have demonstrated different effects on lettuce (Lactuca sativa) and onion (Allium cepa). For Lactuca sativa, these compounds strongly delayed germination and reduced hypocotyl size, while having a slighter impact on total germination and radicle growth. Conversely, for Allium cepa, the inhibitory effects were more pronounced on total germination and radicle length. This differential response highlights a species-dependent mechanism of action.

The following table summarizes the species-dependent phytotoxic effects of 4'-methylacetophenone.

| Compound | Test Species | Effect | Observation |

| 4'-Methylacetophenone | Lactuca sativa (Lettuce) | Inhibition | Strongly delays germination rate and reduces hypocotyl size. |

| 4'-Methylacetophenone | Allium cepa (Onion) | Inhibition | Strongly inhibits total germination and radicle length. |

This variability in activity suggests that the physiological and biochemical pathways targeted by these compounds differ among plant species, offering an avenue for developing selective bioherbicidal agents.

Computational and Theoretical Chemistry of 4 Methylthio Acetophenone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 4'-(Methylthio)acetophenone. These calculations provide a foundational understanding of the molecule's electronic environment and predict its spectroscopic behavior.

Electronic Structure Analysis

The electronic structure of this compound is characterized by a phenyl ring substituted with an acetyl group and a methylthio group at the para position. DFT calculations, such as those using the B3LYP functional, can be employed to optimize the molecule's geometry and analyze its molecular orbitals. niscpr.res.in The acetyl group (-COCH₃) is known to be an electron-withdrawing group, deactivating the benzene (B151609) ring towards electrophilic substitution. Conversely, the methylthio group (-SCH₃) can act as an electron-donating group through resonance, where the lone pairs on the sulfur atom can delocalize into the π-system of the aromatic ring. However, due to the potential for the ring's π-electrons to delocalize into the vacant 3d orbitals of sulfur, the alkylthio group can sometimes exhibit weak electron-withdrawing behavior in simpler systems. core.ac.uk

Spectroscopic Property Prediction and Interpretation (e.g., NMR, IR)

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic data for this compound. Theoretical calculations of vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra to assign specific vibrational modes. researchgate.net For instance, the characteristic carbonyl stretch (C=O) of the acetyl group is a prominent feature in the IR spectrum, and its calculated frequency can be compared with experimental values to validate the computational model.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. researchgate.net The predicted ¹H and ¹³C NMR spectra provide a detailed map of the molecule's electronic environment. For this compound, the protons on the methyl groups of the acetyl and methylthio substituents would appear as distinct singlets. The aromatic protons would exhibit a characteristic splitting pattern for a para-substituted benzene ring. The chemical shifts are influenced by the electronic effects of the substituents. The table below shows experimental ¹H NMR chemical shifts for various para-substituted acetophenones, illustrating the electronic influence of different groups, which helps in contextualizing the expected shifts for the methylthio-substituted compound.

| Para-Substituent (X) in X-C₆H₄COCH₃ | Aromatic Protons (δ ppm) | Acetyl Protons (δ ppm) | Substituent Protons (δ ppm) |

|---|---|---|---|

| -H (Acetophenone) | 7.96 (m, 2H), 7.57 (m, 1H), 7.47 (m, 2H) | 2.62 (s, 3H) | N/A |

| -CH₃ (4'-Methylacetophenone) | 7.86 (d, 2H), 7.25 (d, 2H) | 2.57 (s, 3H) | 2.41 (s, 3H) |

| -OCH₃ (4'-Methoxyacetophenone) | 7.91 (d, 2H), 6.91 (d, 2H) | 2.53 (s, 3H) | 3.84 (s, 3H) |

| -Cl (4'-Chloroacetophenone) | 7.90 (d, 2H), 7.44 (d, 2H) | 2.59 (s, 3H) | N/A |

| -NO₂ (4'-Nitroacetophenone) | 8.30 (m, 2H), 8.12 (m, 2H) | 2.68 (s, 3H) | N/A |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility. The primary degrees of freedom involve the rotation of the acetyl and methylthio groups relative to the plane of the benzene ring. DFT calculations can be used to determine the rotational barriers and identify the most stable (lowest energy) conformation. researchgate.net For acetophenone (B1666503) itself, the most stable conformation is planar, where the carbonyl group is coplanar with the benzene ring, maximizing π-conjugation.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions involving this compound. One of its primary syntheses involves the Friedel-Crafts acylation of thioanisole (B89551). nih.gov DFT calculations can be used to model the entire reaction pathway for this electrophilic aromatic substitution. acs.orgnih.gov

This involves:

Formation of the Electrophile: Modeling the interaction between the acylating agent (e.g., acetyl chloride) and the Lewis acid catalyst (e.g., AlCl₃) to form the highly reactive acylium ion. rsc.org

Electrophilic Attack: Simulating the attack of the acylium ion on the thioanisole ring to form the sigma complex (Wheland intermediate). The calculations can determine the relative stability of the ortho, meta, and para intermediates, explaining the observed para-selectivity. nih.gov

Deprotonation: Modeling the final step where a proton is removed from the sigma complex to restore aromaticity and yield the final product, this compound.

By calculating the energies of reactants, transition states, and products, a complete energy profile of the reaction can be constructed. nih.govresearchgate.net This profile reveals the activation energies for each step and identifies the rate-determining step, providing a detailed, atomistic understanding of the reaction mechanism. nih.gov

Intermolecular Interactions and Supramolecular Network Analysis

The study of intermolecular interactions is fundamental to understanding the solid-state structure and solution-phase behavior of this compound. The molecule possesses several features that can participate in non-covalent interactions: the polar carbonyl group, the sulfur atom with lone pairs, and the aromatic π-system.

Computational analysis can identify and quantify potential interactions such as:

Dipole-Dipole Interactions: Arising from the polar C=O bond.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the carbonyl oxygen and methyl or aromatic C-H groups.

π–sulfur interactions: Interactions between the sulfur atom and the π-system of a neighboring molecule. acs.org

Molecular Electrostatic Potential (MEP) maps can be calculated to visualize the electron-rich (negative potential, e.g., around the carbonyl oxygen) and electron-poor (positive potential, e.g., around the aromatic hydrogens) regions of the molecule. These maps predict how molecules will orient themselves to maximize attractive electrostatic interactions, which is the basis for the formation of larger supramolecular assemblies or crystal lattices.

Steric and Electronic Effects on Reactivity and Biological Activity

The chemical reactivity and potential biological activity of this compound are governed by the steric and electronic effects of its functional groups. nih.govresearchgate.net The methylthio (-SCH₃) group at the para position plays a crucial role in modulating the properties of the acetophenone core.

Electronic Effects: The electronic influence of a substituent is often quantified by its Hammett constant (σ). viu.cawikipedia.org A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group. libretexts.org The -SCH₃ group has a nuanced electronic character; it is generally considered electron-donating through resonance (σp = -0.047) but can be weakly withdrawing by induction. core.ac.uk This electron-donating nature increases the electron density in the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted acetophenone, and influences the reactivity of the carbonyl group.

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms that can impede a chemical reaction. While the methylthio group is not exceptionally bulky, its presence can influence the approach of reagents to the nearby carbonyl group or the aromatic ring, potentially affecting reaction rates and product distributions. nih.gov

These combined effects are critical for biological activity. Acetophenone derivatives are known to exhibit a wide range of pharmacological activities. nih.govresearchgate.net The specific electronic and steric profile of this compound determines how it fits into and interacts with biological targets like enzyme active sites or receptors. Computational methods like molecular docking and MD simulations can be used to predict these interactions and provide a rationale for observed biological effects. acs.org

| Substituent | Hammett Constant (σ_para) | Electronic Effect |

|---|---|---|

| -N(CH₃)₂ | -0.83 | Strongly Electron-Donating |

| -NH₂ | -0.66 | Strongly Electron-Donating |

| -OH | -0.37 | Strongly Electron-Donating |

| -OCH₃ | -0.27 | Electron-Donating |

| -CH₃ | -0.17 | Weakly Electron-Donating |

| -SCH₃ | -0.047 | Very Weakly Electron-Donating |

| -H | 0.00 | Reference |

| -Cl | +0.23 | Weakly Electron-Withdrawing |

| -CN | +0.66 | Strongly Electron-Withdrawing |

| -NO₂ | +0.78 | Strongly Electron-Withdrawing |

Molecular Docking and Toxicity Prediction for Derivatives

Molecular docking simulations are employed to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. This information is vital for understanding the potential mechanism of action and for structure-based drug design. For instance, studies on various chalcone (B49325) derivatives, which can be synthesized from acetophenones, have demonstrated their potential as inhibitors of various enzymes.

One such study on novel chalcone derivatives investigated their antidepressant activity by docking them against the human serotonin transporter (hSERT). The results revealed excellent binding affinities, with an average docking score of -8.540 kcal/mol, indicating strong and favorable interactions within the active site of the protein. cooper.edu Similarly, other research on acetophenone-derived chalcones has shown significant binding affinities to other important biological targets.

The following table illustrates typical molecular docking results from a study on chalcone derivatives targeting the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

Table 1: Molecular Docking Scores of Chalcone Derivatives against EGFR

| Compound | Docking Score (kcal/mol) |

|---|---|

| Derivative 5a | -7.6 |

| Derivative 5b | -7.38 |

| Derivative 5c | -7.44 |

| Erlotinib (Reference) | -7.0 |

Data sourced from a study on chalcone derivatives targeting EGFR and is for illustrative purposes. cooper.edu

In addition to predicting biological activity, computational methods are extensively used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. These in silico predictions help in the early identification of compounds with potentially unfavorable pharmacokinetic or toxicological profiles, thereby reducing the likelihood of late-stage failures in drug development.

Various computational tools and web servers are available to predict a wide range of ADMET parameters. These predictions are based on the chemical structure of the molecule and use quantitative structure-activity relationship (QSAR) models. For example, in silico studies on pyrazoline derivatives, which can also be synthesized from chalcones, have been used to predict their pharmacokinetic properties and toxicity. These studies often show that the synthesized compounds successfully pass the pharmacokinetic barriers of absorption, distribution, metabolism, and elimination without significant indications of acute or neurotoxicity. excli.de

Toxicity prediction software can estimate various toxicological endpoints, such as carcinogenicity, mutagenicity, hepatotoxicity, and LD50 values. For example, a study on pyrazolylaminoquinazoline derivatives utilized multiple applications to predict their toxicity profiles. japsonline.com

The following table provides an example of the types of toxicity predictions that can be generated for a series of compounds.

Table 2: Illustrative In Silico Toxicity Prediction for a Series of Compounds

| Compound | Carcinogenicity | Mutagenicity | Hepatotoxicity | Predicted LD50 (mg/kg) |

|---|---|---|---|---|

| Derivative A | Non-carcinogen | Non-mutagen | Low | >2000 |

| Derivative B | Non-carcinogen | Mutagen | Low | >2000 |

| Derivative C | Carcinogen | Non-mutagen | High | <500 |

This table is a hypothetical representation of toxicity prediction data for illustrative purposes.